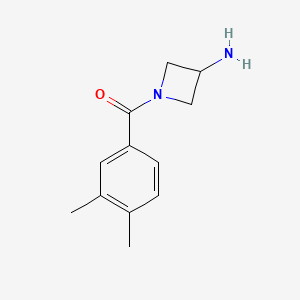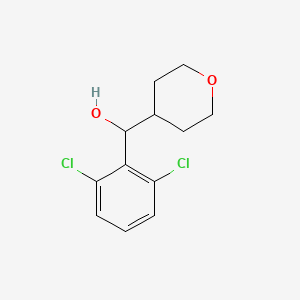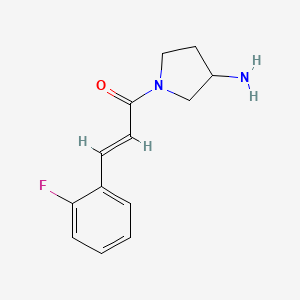
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photophysical Properties of Chalcone Derivatives
The study on chalcone derivatives, including compounds similar in structure to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, revealed significant solvatochromic effects on absorption and fluorescence spectra, indicating a large difference in dipole moment between electronically ground and excited states. These findings suggest applications in materials science, particularly for substances requiring specific photophysical properties (Kumari et al., 2017).
High-Performance Liquid Chromatography (HPLC)
Research on the optical resolution of carboxylic acid enantiomers by HPLC with laser-induced fluorescence detection after chiral derivatization showed the potential of derivatives similar to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one for analytical applications, offering sensitivity in the femtomole-attomole ranges (Toyo’oka et al., 1992).
Asymmetric Synthesis and Antibacterial Agents
Efficient asymmetric syntheses of enantiomers of a compound structurally related to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, specifically for antibacterial applications, demonstrated significant in vitro and in vivo activity. This highlights the compound's potential in developing new antibacterial agents (Rosen et al., 1988).
Molecular Structure and NLO Properties
Studies on the molecular structure, first-order hyperpolarizability, and electronic properties of chalcone derivatives emphasize their potential in nonlinear optics (NLO) applications. Such research underlines the relevance of (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one derivatives in the development of materials with desirable NLO properties (Najiya et al., 2014).
Propiedades
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(15)9-16/h1-6,11H,7-9,15H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZZWBLDDQTWSM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



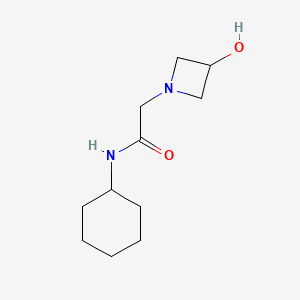


![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
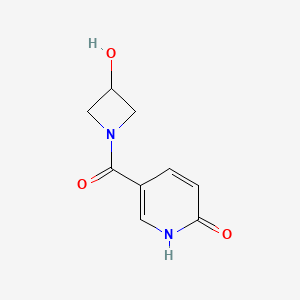

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
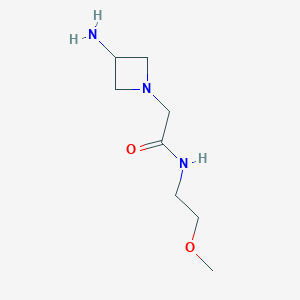
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
